molecular formula C9H6F4O B2752923 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde CAS No. 1824270-96-3

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2752923
CAS No.: 1824270-96-3
M. Wt: 206.14
InChI Key: HNDVWWSHFNWJOM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde (CAS 1824270-96-3) is a fluorinated aromatic aldehyde of high interest in advanced chemical synthesis and drug discovery . With a molecular formula of C9H6F4O and a molecular weight of 206.14 g/mol, this compound serves as a versatile building block for constructing complex molecules . The strategic incorporation of both fluorine and the trifluoromethyl (CF3) group on the benzaldehyde core is a common tactic in medicinal chemistry. These groups are known to enhance the metabolic stability, lipophilicity, and binding affinity of lead compounds, thereby improving their pharmacokinetic properties . As an electrophilic synthon, the aldehyde functionality is readily available for further transformations, most notably in condensation reactions to form Schiff bases or as a key intermediate in the synthesis of various heterocycles . This makes it particularly valuable in the research and development of active pharmaceutical ingredients (APIs) and agrochemicals . Handling of this compound requires appropriate safety precautions. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Recommended precautionary measures include wearing protective gloves and eye/face protection, using adequate ventilation, and avoiding breathing its dust or fumes . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals, and it is not approved for personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDVWWSHFNWJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.

Major Products Formed:

    Oxidation: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new materials and compounds.

  • Synthesis of Derivatives : The compound can undergo oxidation to form 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid or reduction to yield 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol, which are useful intermediates in organic synthesis.

Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. The trifluoromethyl group enhances its potency, suggesting potential applications in treating neurological disorders .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine.

Medicinal Chemistry

The compound is being explored for its potential use in pharmaceuticals. Its structural properties may allow it to target specific enzymes or receptors effectively.

  • Anti-inflammatory Properties : Preliminary studies indicate that compounds with trifluoromethyl groups often exhibit enhanced anti-inflammatory activities, making them candidates for drug development aimed at inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of derivatives from this compound and their biological activities. The synthesized compounds were tested for their inhibitory effects on MAO and AChE. The results indicated that several derivatives exhibited significant inhibitory activity, highlighting the potential for developing new therapeutic agents targeting neurological disorders.

Case Study 2: Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and polymers. Its unique properties allow it to serve as a key intermediate in synthesizing fluorinated compounds used in various applications, including coatings and pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to structurally related benzaldehyde derivatives. Key analogs include:

Structural and Electronic Comparisons

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Similarity Score
2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde F (2), -CH₃ (4), -CF₃ (3) Aldehyde, -CF₃, -CH₃ N/A Reference
2-Nitro-4-(trifluoromethyl)benzaldehyde -NO₂ (2), -CF₃ (4) Aldehyde, -CF₃, -NO₂ 41–45 0.87*
4-Fluoro-2-(trifluoromethyl)benzaldehyde F (4), -CF₃ (2) Aldehyde, -CF₃ N/A 0.89
5-Fluoro-2-(trifluoromethyl)benzaldehyde F (5), -CF₃ (2) Aldehyde, -CF₃ N/A 0.85*
3-Fluoro-4-hydroxybenzaldehyde F (3), -OH (4) Aldehyde, -OH N/A 0.78*

*Similarity scores estimated based on substituent positions and functional group impacts.

  • Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density at the aldehyde group and enhancing electrophilicity. This effect is amplified in analogs with multiple electron-withdrawing groups (e.g., 2-Nitro-4-(trifluoromethyl)benzaldehyde ). This balance may enhance stability in nucleophilic reactions compared to analogs like 4-Fluoro-2-(trifluoromethyl)benzaldehyde .
  • Reactivity: Nitro vs. Fluoro/Methyl: The nitro group (-NO₂) in 2-Nitro-4-(trifluoromethyl)benzaldehyde increases electrophilicity but may reduce solubility in polar solvents compared to the methyl-containing target compound . Hydroxyl vs. Methyl: 3-Fluoro-4-hydroxybenzaldehyde exhibits hydrogen-bonding capability due to the -OH group, enhancing solubility in aqueous media but reducing stability under acidic conditions compared to the methylated analog.

Physicochemical Properties

  • Melting Points: The presence of -NO₂ in 2-Nitro-4-(trifluoromethyl)benzaldehyde raises its melting point (41–45°C) compared to non-nitro analogs, likely due to stronger intermolecular dipole interactions .
  • Solubility: Methyl and hydroxyl groups improve solubility in organic and polar solvents, respectively, while -CF₃ and -NO₂ groups reduce it.

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9) is an organic compound notable for its unique chemical structure, which includes both fluorine and trifluoromethyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C8H4F4O, indicating the presence of four fluorine atoms. The compound is characterized by its lipophilicity and ability to permeate biological membranes, as indicated by its various log P values, which suggest favorable skin permeation properties and potential bioavailability .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's binding affinity and selectivity, which can modulate various biochemical pathways. For instance, compounds with similar substituents have shown improved potency in inhibiting enzymes involved in neurotransmitter uptake and cancer cell proliferation .

Enzyme Inhibition

Research has shown that fluorinated compounds can significantly enhance the inhibition of certain enzymes compared to their non-fluorinated counterparts. For example, the inclusion of a trifluoromethyl group in related compounds has been associated with increased efficacy in inhibiting reverse transcriptase enzymes, which are crucial in viral replication .

Anticancer Activity

In studies involving analogs of this compound, compounds featuring similar structural modifications have demonstrated promising anticancer activity. For instance, derivatives with fluorine substitutions have been shown to exhibit submicromolar activity against cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

  • Enzyme Interaction Studies : A study highlighted the use of this compound as a probe in biochemical assays aimed at understanding enzyme interactions. The compound was found to modulate enzyme activity effectively, providing insights into its mechanism of action.
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds suggests that this compound can cross biological barriers effectively, reaching target tissues while maintaining a favorable safety profile during in vivo studies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to elucidate the effects of different substituents on biological efficacy.

Compound NameStructureBiological Activity
4-FluorobenzylamineStructureModerate enzyme inhibition
4-(Trifluoromethyl)benzylamineStructureHigh anticancer activity
This compound StructureEnhanced enzyme modulation

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde?

  • Methodological Answer : The compound is typically synthesized via halogenation and trifluoromethylation of benzaldehyde derivatives. For example, fluorination at the 2-position can be achieved using fluorinating agents like Selectfluor™, while trifluoromethylation at the 3-position may involve copper-mediated cross-coupling with CF₃ sources such as TMSCF₃ . Reaction optimization often requires inert conditions (e.g., nitrogen atmosphere) and anhydrous solvents (THF or DMF) to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; aldehyde proton at δ ~10.0 ppm) and absence of impurities.
  • FT-IR : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.05) and isotopic patterns consistent with fluorine/trifluoromethyl groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

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